![molecular formula C9H18OSi B3282078 4-(Trimethylsilyl)cyclohexanone CAS No. 7452-95-1](/img/structure/B3282078.png)
4-(Trimethylsilyl)cyclohexanone
Overview
Description
4-(Trimethylsilyl)cyclohexanone is a chemical compound with the linear formula C9H18OSi . It has a CAS Number of 7452-95-1 and a molecular weight of 170.329 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)cyclohexanone consists of a cyclohexanone ring with a trimethylsilyl group attached . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Silyl enol ethers, which include 4-(Trimethylsilyl)cyclohexanone, are neutral, mild nucleophiles that react with good electrophiles such as aldehydes (with Lewis acid catalysis) and carbocations . They are stable enough to be isolated but are usually used immediately after synthesis .Scientific Research Applications
Enantioselective Deprotonation
4-(Trimethylsilyl)cyclohexanone has been used in stereochemical studies, particularly in the enantioselective deprotonation of cyclohexanones. Chiral bidentate lithium amides in the presence of excess trimethylsilyl chloride are used to study the stereochemical course of reactions involving cyclohexanones (Toriyama et al., 1997).
Organocatalytic Deprotonation
Organocatalytic asymmetric deprotonation of 4-substituted cyclohexanones, including those involving trimethylsilyl groups, has been reported. This process uses N, O-bis(trimethylsilyl)acetamide and chiral quaternary ammonium aryloxide salts, achieving high yields and moderate enantiomeric excess (Claraz, Oudeyer, & Levacher, 2013).
Kinetic Resolution in Deprotonation
The kinetic resolution of racemic 2-substituted cyclohexanones by enantioselective deprotonation using chiral lithium amides in the presence of trimethylsilyl chloride has been studied. This process results in trimethylsilyl enol ethers and unreacted ketones with high enantiomeric excesses (Kim, Kawasaki, Nakajima, & Koga, 1989).
Intramolecular Cyclization Studies
Intramolecular cyclization of compounds containing the 4-(trimethylsilyl)cyclohexanone structure has been observed. This includes studies on cyclohexanecarbaldehyde derivatives, indicating reactions that occur under specific conditions, like basic environments (Kuroda, Murase, Suzuki, Endo, & Anzai, 1998).
Chiral Catalysis
4-(Trimethylsilyl)cyclohexanone is used in chiral catalysis. For instance, chiral (salen)TiCl2 complexes have been studied for the asymmetric addition of trimethylsilyl cyanide to aldehydes, highlighting the role of water in these reactions (Belokon’, et al., 1999).
Stereochemical Studies
Research has focused on understanding the stereochemistry of compounds like bis(trimethylsilyl)cyclohexenes, exploring aspects like trifluoroacetolysis and the formation of these compounds under various conditions (Wickham & Kitching, 1983).
Asymmetric Ring Expansion
Chiral aluminum Lewis acid catalysts have been used for asymmetric ring expansion of cyclohexanone with α-diazoacetates, demonstrating novel methods for constructing cycloheptanones with chiral centers (Hashimoto, Naganawa, & Maruoka, 2011).
properties
IUPAC Name |
4-trimethylsilylcyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRCPXWWKKKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)cyclohexanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.